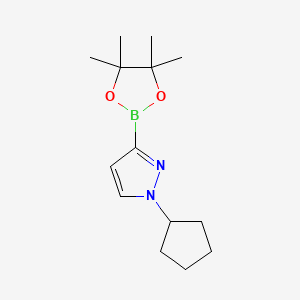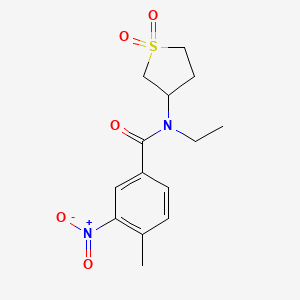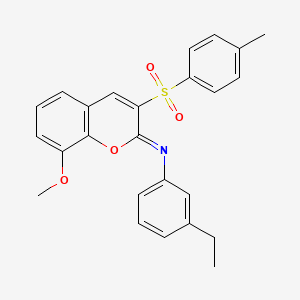
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazoles, which is the core structure of the compound, has been widely studied. A common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method uses a simple, green, and efficient process that synthesizes benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis
The molecular structure of N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide consists of a benzothiazole ring substituted with a bromine atom at the 6th position and an ethyl group at the 3rd position. The benzothiazole ring is also connected to a propanamide group via a double bond.Chemical Reactions Analysis
Benzothiazoles, like the one in this compound, can be synthesized through various reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes has been reported, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide:
Anticancer Activity
Research has shown that compounds containing the benzothiazole moiety, such as (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation. Studies have demonstrated their effectiveness against various cancer cell lines, including breast and lung cancer .
Antibacterial Properties
This compound has been evaluated for its antibacterial activity. The presence of the bromine atom and the benzothiazole ring enhances its ability to disrupt bacterial cell walls and inhibit bacterial growth. It has shown promising results against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .
Antifungal Applications
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide has also been studied for its antifungal properties. It can inhibit the growth of various fungal strains by interfering with their cell membrane integrity and function. This makes it a valuable compound for developing antifungal medications, especially for treating resistant fungal infections .
Pesticidal Activity
In agricultural research, this compound has been explored for its pesticidal properties. It has shown effectiveness against a range of pests, including insects and mites. Its mode of action involves disrupting the nervous system of pests, leading to their immobilization and death. This makes it a potential candidate for developing eco-friendly pesticides .
Antiviral Potential
The antiviral activity of (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide has been investigated, particularly against viruses that cause significant human diseases. It can inhibit viral replication by targeting viral enzymes and proteins, thereby reducing the viral load in infected cells. This property is crucial for developing antiviral therapies .
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes, which is valuable in drug development. Enzyme inhibitors are essential in treating diseases where enzyme activity is dysregulated. For instance, it has shown potential in inhibiting enzymes involved in inflammatory processes, making it a candidate for anti-inflammatory drug development .
Neuroprotective Effects
Research has indicated that (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide may have neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising compound for developing neuroprotective agents .
Photodynamic Therapy
In the field of photodynamic therapy (PDT), this compound has been explored for its ability to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted tissues, such as cancer cells. This property is particularly useful in developing PDT agents for cancer treatment .
Synthesis, cytotoxic and antibacterial activities of 6-bromobenzo[d]thiazol-2(3H)-one-derived compounds. Synthesis and evaluation of novel benzothiazole derivatives as pesticidal agents.
Eigenschaften
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXNRDPPXQIQLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methylbenzamide](/img/structure/B2727964.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2727965.png)




![2-(2-((4-Fluorophenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2727975.png)




![methyl (3E)-3-{[(2,6-dichlorophenyl)methoxy]imino}-2-(phenylformamido)propanoate](/img/structure/B2727984.png)

